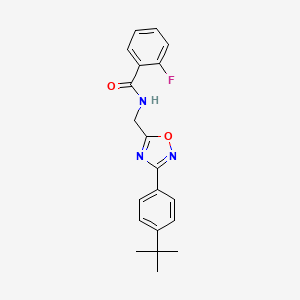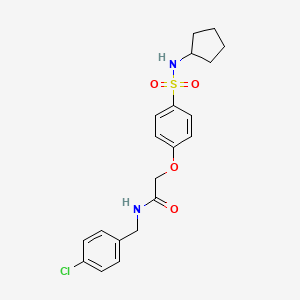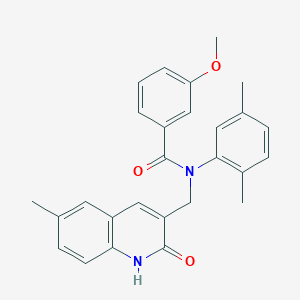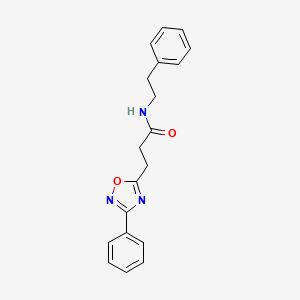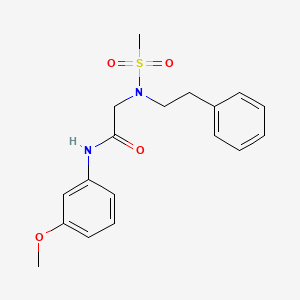
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPA is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for further research.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes, including the production of pro-inflammatory cytokines. By inhibiting carbonic anhydrase, N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide reduces the production of these cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have antioxidant activity. It also has a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined, making it easy to study. However, N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of research is its potential as an anticancer agent. N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further study in this area. Additionally, further research is needed to determine the optimal dosage and administration method for N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide in vivo.
Méthodes De Synthèse
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide can be synthesized by reacting N-phenethylmethylamine with 3-methoxybenzoyl chloride in the presence of a base, followed by reacting the resulting product with acetamide and a sulfonating agent. The synthesis of N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been studied extensively for its potential therapeutic applications. One of the most significant areas of research is its role as an anti-inflammatory agent. N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. This makes N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide a potential candidate for the treatment of various inflammatory diseases such as arthritis, multiple sclerosis, and Crohn's disease.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-10-6-9-16(13-17)19-18(21)14-20(25(2,22)23)12-11-15-7-4-3-5-8-15/h3-10,13H,11-12,14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHYCLCLLNEABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

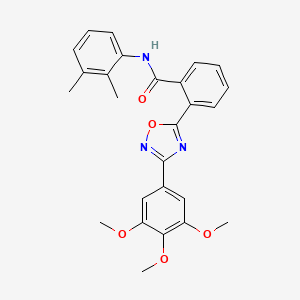
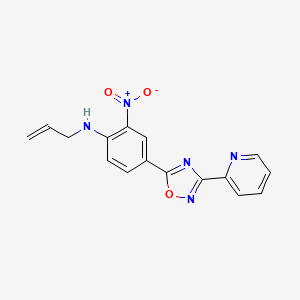

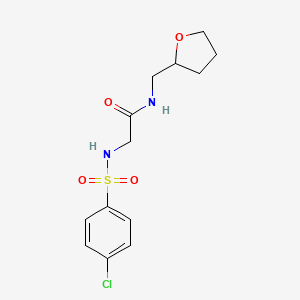


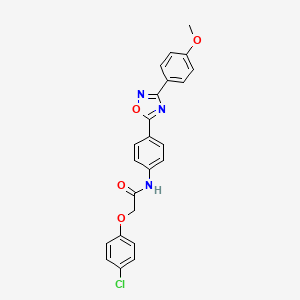
![ethyl 4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetyl}piperazine-1-carboxylate](/img/structure/B7720572.png)

